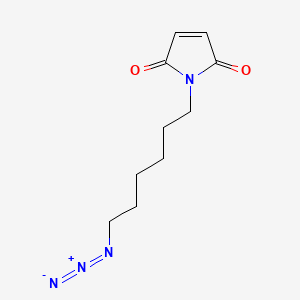

1-(6-Azidohexyl)-1H-pyrrole-2,5-dione

Description

Academic Context of 1H-Pyrrole-2,5-dione Derivatives in Synthetic Chemistry

The core structure of the subject compound, 1H-pyrrole-2,5-dione, commonly known as maleimide (B117702), is a privileged scaffold in synthetic and medicinal chemistry. alliedacademies.org Derivatives of this parent compound are recognized for a wide spectrum of pharmacological properties. mdpi.comnih.gov Research has demonstrated their utility as anti-inflammatory, antimicrobial, antifungal, and antiviral agents. mdpi.comnih.gov For instance, certain natural and synthetic 1H-pyrrole-2,5-dione derivatives have shown antibacterial and antifungal activities. mdpi.com

Beyond their direct biological effects, these derivatives are crucial intermediates in the synthesis of more complex molecules. alliedacademies.org They serve as building blocks for creating compounds with potential therapeutic applications, such as cholesterol absorption inhibitors, which can play a role in suppressing the formation of foam cells associated with atherosclerosis. nih.gov The reactivity of the maleimide ring, particularly its susceptibility to addition reactions, makes it a versatile component for chemical modification and the construction of novel molecular entities. researchgate.net The academic interest in this class of chemicals is driven by their proven biological activities and their adaptability as foundational structures in drug discovery and materials science. alliedacademies.orgnih.gov

Table 1: Physicochemical Properties of 1H-Pyrrole-2,5-dione (Maleimide)

| Property | Value | Source |

| Molecular Formula | C₄H₃NO₂ | Cheméo chemeo.com |

| Molecular Weight | 97.07 g/mol | Cheméo chemeo.com |

| Common Names | Maleimide, Maleic imide | Cheméo chemeo.com |

| CAS Number | 541-59-3 | Cheméo chemeo.com |

| Normal Melting Point (Tfus) | Not Available | Cheméo chemeo.com |

| Normal Boiling Point (Tboil) | 494.22 K | Cheméo chemeo.com |

| Octanol/Water Partition Coefficient (logPoct/wat) | -0.801 | Cheméo chemeo.com |

Strategic Role of Bifunctional Probes and Linkers in Research Methodologies

Bifunctional molecules, which possess two distinct reactive groups, are essential tools in modern chemical biology and drug discovery. nih.govnih.gov These compounds, often called probes or linkers, are designed to connect two different molecular entities, thereby enabling researchers to study and manipulate complex biological systems. nih.govnih.gov Their strategic use lies in their ability to induce proximity between proteins or to tether a molecule of interest (like a drug or a fluorescent dye) to a specific biological target. nih.gov

The design of these linkers is critical, incorporating a spacer arm that separates the two functional ends. This spacer can be a simple alkyl chain or a more complex structure like polyethylene (B3416737) glycol (PEG) to enhance properties such as solubility. lumiprobe.comacs.org One functional group might be an amine-reactive NHS ester, while the other could be a thiol-reactive maleimide. lumiprobe.com

A prominent application of bifunctional linkers is in bioconjugation, where they are used to label proteins, peptides, and other biomolecules. lumiprobe.combroadpharm.com For example, a linker with a maleimide group can attach to a protein's cysteine residue, while its other functional group, such as an azide (B81097), remains available for subsequent reactions. lumiprobe.combroadpharm.com This azide group is particularly useful for "click chemistry," a set of powerful, reliable, and selective reactions for rapidly joining molecular building blocks. lumiprobe.com This methodology is central to advanced research areas, including the development of antibody-drug conjugates (ADCs), targeted protein degraders (e.g., PROTACs), and fragment-based drug discovery platforms. acs.orgacs.org The ability to synthesize heterobifunctional linkers with precisely controlled reactivity has provided a facile route to creating complex and highly specific molecular tools for research and therapeutic development. nih.gov

Structure

3D Structure

Propriétés

Numéro CAS |

1010386-65-8 |

|---|---|

Formule moléculaire |

C10H14N4O2 |

Poids moléculaire |

222.24 g/mol |

Nom IUPAC |

1-(6-azidohexyl)pyrrole-2,5-dione |

InChI |

InChI=1S/C10H14N4O2/c11-13-12-7-3-1-2-4-8-14-9(15)5-6-10(14)16/h5-6H,1-4,7-8H2 |

Clé InChI |

MPCNERILHIJENI-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=O)N(C1=O)CCCCCCN=[N+]=[N-] |

Origine du produit |

United States |

Synthetic Methodologies for 1 6 Azidohexyl 1h Pyrrole 2,5 Dione and Analogous Pyrrole 2,5 Dione Scaffolds

Established Synthetic Pathways for 1-(6-Azidohexyl)-1H-pyrrole-2,5-dione

The synthesis of this compound is typically achieved through a well-established, two-step, one-pot procedure starting from maleic anhydride (B1165640) and a suitable alkylamine, in this case, 6-azido-1-hexanamine.

The general reaction mechanism proceeds as follows:

Amidation: The primary amine (6-azido-1-hexanamine) performs a nucleophilic attack on one of the carbonyl carbons of maleic anhydride. This opens the anhydride ring to form the corresponding N-(6-azidohexyl)maleamic acid intermediate. This step is usually rapid and can be performed at or below room temperature.

Cyclodehydration: The intermediate maleamic acid is then cyclized to form the target imide ring. This step requires the removal of a water molecule and is typically promoted by heating in the presence of a dehydrating agent, such as acetic anhydride, and a catalyst, like sodium acetate (B1210297) or a tertiary amine. nih.govgoogle.comucl.ac.be

Table 1: Proposed Synthesis of this compound This table is interactive. You can sort and filter the data.

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Maleic anhydride, 6-Azido-1-hexanamine | DMF or Acetone, Room Temp. | N-(6-Azidohexyl)maleamic acid |

| 2 | N-(6-Azidohexyl)maleamic acid | Acetic anhydride, Sodium acetate, Heat | This compound |

General Principles for N-Substituted Pyrrole-2,5-dione Synthesis

The synthesis of the pyrrole-2,5-dione core is versatile, allowing for the introduction of a wide variety of substituents on the nitrogen atom. This flexibility is key to tuning the properties of the resulting maleimide (B117702) for specific applications.

The most prevalent method for synthesizing N-substituted pyrrole-2,5-diones is the condensation reaction between maleic anhydride and a primary amine. nih.govwikipedia.org This reaction forms the imide ring through the previously mentioned maleamic acid intermediate, followed by cyclization. ucl.ac.be The reaction conditions can be modified to improve yield and purity. For instance, using azeotropic distillation with a suitable organic solvent can effectively remove the water formed during the ring-closure step, driving the reaction to completion. google.com

While highly effective for maleimides, it is worth noting the Paal-Knorr synthesis as a fundamental method for forming substituted pyrrole (B145914) rings in general. wikipedia.orgalfa-chemistry.com This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, typically under neutral or weakly acidic conditions. organic-chemistry.org The mechanism involves the formation of a hemiaminal followed by a series of condensation and dehydration steps to yield the aromatic pyrrole ring. alfa-chemistry.com Although not the direct route for pyrrole-2,5-diones from maleic anhydride, the principles of amine-carbonyl condensation and cyclization are central to both strategies.

In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The synthesis of pyrrole and its derivatives, including N-substituted pyrrole-2,5-diones, has benefited significantly from this technology. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purity compared to conventional heating methods. organic-chemistry.orgorganic-chemistry.org

The application of microwave energy to the Paal-Knorr reaction and related condensation reactions for N-substituted pyrroles has been reported to be highly efficient. organic-chemistry.orgorganic-chemistry.org The rapid heating provided by microwaves can efficiently promote the dehydration and cyclization steps in maleimide synthesis, making it a green and expeditious alternative to traditional protocols. nih.gov

Utilization of this compound as a Versatile Synthetic Building Block

This compound is a heterobifunctional crosslinking reagent, meaning it possesses two different reactive functional groups that can participate in distinct chemical transformations. nanosoftpolymers.comscbt.com This dual reactivity makes it an exceptionally valuable building block in chemical biology, materials science, and drug development. korambiotech.comjenkemusa.com

The two key reactive sites are:

The Maleimide Group: The carbon-carbon double bond within the pyrrole-2,5-dione ring is an excellent Michael acceptor. It reacts specifically and efficiently with thiol (sulfhydryl) groups under mild conditions (typically pH 6.5-7.5) to form a stable thioether bond. wikipedia.orgtaylorandfrancis.com This reaction is widely used to conjugate maleimide-containing molecules to proteins and peptides via their cysteine residues. thermofisher.com

The Azide (B81097) Group: The terminal azide group is a key component in "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). nanosoftpolymers.commdpi.com These reactions form a stable triazole ring by coupling the azide with an alkyne-functionalized molecule. mdpi.com

This orthogonal reactivity allows for a stepwise conjugation strategy. For example, a protein can first be linked via its cysteine residues to the maleimide end of the crosslinker. Then, the resulting azide-functionalized protein can be "clicked" onto a second molecule or surface that bears an alkyne group. This controlled, sequential process is invaluable for constructing complex architectures like antibody-drug conjugates (ADCs), immobilizing biomolecules on surfaces for biosensors, and creating advanced hydrogels. nanosoftpolymers.comjenkemusa.com

Table 2: Reactivity of this compound This table is interactive. You can sort and filter the data.

| Functional Group | Reactive Partner | Reaction Type | Linkage Formed | Key Application |

|---|---|---|---|---|

| Maleimide | Thiol (-SH) | Michael Addition | Thioether | Protein/Peptide Conjugation |

| Azide (-N₃) | Alkyne | Azide-Alkyne Cycloaddition | Triazole | Click Chemistry, Bioconjugation |

Orthogonal Chemical Reactivity of 1 6 Azidohexyl 1h Pyrrole 2,5 Dione

Azide (B81097) Reactivity: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The azide moiety of 1-(6-azidohexyl)-1H-pyrrole-2,5-dione is a versatile functional group primarily utilized in cycloaddition reactions, famously categorized as "click chemistry". The most prominent of these are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). CuAAC involves the reaction of the azide with a terminal alkyne in the presence of a copper(I) catalyst to yield a 1,4-disubstituted 1,2,3-triazole. researchgate.netresearchgate.net This reaction is known for its high efficiency, mild reaction conditions, and exceptional regioselectivity. researchgate.net Alternative catalytic systems, such as ruthenium, can be employed to yield the 1,5-disubstituted regioisomer. nih.gov SPAAC, conversely, utilizes a strained cyclooctyne (B158145), which reacts with the azide without the need for a cytotoxic metal catalyst, a significant advantage in biological applications.

Mechanistic investigations, including kinetic studies and density functional theory (DFT) calculations, have provided significant insight into the azide-alkyne cycloaddition process. rsc.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The generally accepted mechanism for CuAAC begins with the formation of a copper(I)-acetylide intermediate from a terminal alkyne. researchgate.net This intermediate then reacts with the azide group, such as the one present on this compound. The precise nature of the subsequent steps has been a subject of study, with evidence suggesting the involvement of polynuclear copper-acetylide complexes that coordinate the azide before the final cyclization and protonolysis steps that yield the stable 1,2,3-triazole ring. researchgate.netnih.gov The presence of amine ligands can play a crucial role, potentially acting as a base to facilitate alkyne deprotonation or as a stabilizing agent for the copper(I) catalytic species. worktribe.com Kinetic analyses show the reaction is typically first-order in both the azide and the copper-alkyne complex. nih.gov

Nickel-Catalyzed Azide-Alkyne Cycloaddition (NiAAC): As a point of comparison, related metal-catalyzed cycloadditions have been studied. In the nickel-catalyzed reaction (NiAAC), DFT calculations suggest a mechanism involving the oxidative addition of the alkyne to a Ni(0) catalyst, forming a nickellacyclopropene intermediate. rsc.org Subsequent C-N coupling with the azide dictates the chemo- and regioselectivity of the reaction, often affording 1,5-disubstituted triazoles, which are complementary to the products from CuAAC. nih.govrsc.org

| Feature | Copper(I)-Catalyzed (CuAAC) | Nickel(I)-Catalyzed (NiAAC) |

|---|---|---|

| Catalyst | Copper(I) species researchgate.net | Nickel(0) species rsc.org |

| Key Intermediate | Copper-acetylide complex researchgate.netnih.gov | Nickellacyclopropene rsc.org |

| Typical Regioselectivity (with terminal alkynes) | 1,4-disubstituted triazole researchgate.net | 1,5-disubstituted triazole nih.gov |

| Role of Amine | Acts as base or stabilizing ligand worktribe.com | Not typically required for core mechanism |

| Mechanistic Elucidation Tools | Kinetic studies, DFT calculations rsc.orgnih.gov | DFT calculations rsc.org |

The regioselectivity of azide-alkyne cycloadditions is profoundly influenced by the structural properties of the reactants and the choice of catalyst.

In the case of CuAAC , the reaction between an azide and a terminal alkyne almost exclusively produces the 1,4-disubstituted 1,2,3-triazole isomer. researchgate.net This high regioselectivity is a hallmark of the copper-catalyzed mechanism. researchgate.net Conversely, the uncatalyzed thermal Huisgen cycloaddition typically results in a mixture of 1,4- and 1,5-regioisomers. researchgate.net

The use of different metal catalysts provides a powerful tool for controlling selectivity. While copper(I) directs the reaction to the 1,4-isomer, ruthenium catalysts favor the formation of 1,5-disubstituted triazoles. nih.gov Nickel catalysis can also be tuned to provide 1,5-disubstituted products or other isomers depending on the alkyne's substituents. rsc.org For instance, with terminal alkynes, NiAAC can yield 1,5-disubstituted triazoles, while thioalkynes can lead to 1,4,5-trisubstituted products. rsc.org

In SPAAC , selectivity is primarily governed by the structure of the strained alkyne. The inherent asymmetry and strain of cyclooctyne derivatives direct the cycloaddition pathway, though mixtures of regioisomers can sometimes be formed depending on the specific cyclooctyne and azide used.

Maleimide (B117702) Reactivity: Thiol-Michael Addition

The 1H-pyrrole-2,5-dione (maleimide) group of the title compound exhibits high reactivity towards nucleophiles, most notably thiols, via a Thiol-Michael addition reaction. fishersci.ca This reaction is highly specific under mild conditions, proceeds with fast kinetics, and does not generate byproducts, making it one of the most widely used bioconjugation strategies. nih.govnih.gov

The conjugation of a maleimide with a thiol proceeds through a Michael-type addition mechanism. bachem.com The reaction is typically initiated by the deprotonation of the thiol (R-SH) to its more nucleophilic thiolate form (R-S⁻). This process is base-catalyzed, and the reaction rate is highly dependent on pH. nih.gov The thiolate anion then attacks one of the carbon atoms of the electron-deficient C=C double bond in the maleimide ring. bachem.com This nucleophilic attack leads to the formation of a stable succinimidyl thioether covalent bond. bachem.com

In specific contexts, such as the conjugation to a peptide with an N-terminal cysteine, the initial thioether adduct can undergo further intramolecular reactions. The N-terminal amino group can act as a nucleophile, attacking a carbonyl group of the succinimide (B58015) ring. bachem.com This can lead to a transcyclization reaction, resulting in the formation of a stable six-membered thiazine (B8601807) ring, which represents an isomeric and often undesired byproduct. nih.govbachem.com Another potential subsequent reaction is the hydrolysis of the succinimide ring under certain pH conditions, which opens the ring to form a succinamic acid thioether. This product is very stable and is no longer susceptible to the reversibility issues of the parent adduct. researchgate.net

The efficiency of the thiol-maleimide conjugation is governed by several key experimental parameters.

pH and Buffer: The reaction rate is significantly influenced by pH. Higher pH values increase the concentration of the reactive thiolate anion, thus accelerating the conjugation. researchgate.net However, pH values above 7.5 can promote competing side reactions, such as the hydrolysis of the maleimide ring itself or reactions with amines. researchgate.net A pH range of 6.5–7.4 is generally considered optimal for achieving high conjugation efficiency while minimizing side reactions. researchgate.netnih.gov The type of buffer can also play a role; for instance, citrate (B86180) buffers have been shown to slow gelation kinetics in hydrogel formation compared to phosphate-buffered saline (PBS) at the same pH. nih.gov

Reactant Molar Ratio: The stoichiometry of the reactants is critical. To maximize conjugation efficiency, particularly when labeling valuable molecules like proteins or peptides, the molar ratio of maleimide to thiol is carefully optimized. nih.gov Studies have shown that a slight molar excess of maleimide (e.g., a 2:1 or 5:1 maleimide-to-thiol ratio) can lead to higher conjugation yields. nih.gov

Thiol Structure: The chemical environment surrounding the thiol group can impact its reactivity. For example, placing electronegative amino acids, such as aspartate, near a cysteine residue can increase the thiol's pKa through electrostatic interactions, thereby slowing the rate of the Michael addition. nih.gov

Temperature and Storage: The stability of the maleimide functional group prior to reaction is temperature-dependent. Storing maleimide-functionalized nanoparticles at 4 °C resulted in only a 10% loss of reactivity after 7 days, whereas storage at 20 °C led to a 40% loss over the same period. nih.gov

| Parameter | Effect on Reaction | Optimal Range/Condition | Reference |

|---|

While often considered stable, the succinimide thioether adduct formed from the thiol-maleimide reaction can exhibit reversibility under certain conditions. nih.gov The primary pathway for this instability is a retro-Michael reaction, which is essentially the reverse of the initial conjugation. nih.gov This process can be particularly significant in environments with a high concentration of other thiols, such as the intracellular milieu where glutathione (B108866) is abundant. nih.govnih.gov The free thiol can initiate a thiol-exchange reaction, leading to cleavage of the original conjugate. nih.gov

The stability of the adduct is tunable and depends on the structure of the conjugated thiol. nih.govrsc.org For example, adducts formed with certain aromatic thiols have demonstrated different degradation kinetics compared to those formed with aliphatic thiols. nih.govnih.gov

To overcome this instability, two main strategies exist:

Hydrolysis: The succinimide ring of the adduct can be intentionally hydrolyzed (ring-opened) to form a succinamic acid thioether. researchgate.net This hydrolysis is often accelerated by electron-withdrawing N-substituents on the original maleimide. researchgate.net The resulting ring-opened product is highly stable and no longer susceptible to the retro-Michael reaction. researchgate.net

Transcyclization: As mentioned previously, in specific cases like with N-terminal cysteine conjugates, an intramolecular cyclization can occur to form a stable six-membered thiazine ring, which also prevents the retro-Michael reaction. bachem.comnih.gov

The pseudo-first-order reaction constants for the retro-Michael reaction of certain adducts have been measured and are often an order of magnitude slower than the degradation of comparable disulfide bonds, suggesting these linkages can offer a different profile for controlled release applications. rsc.orgnih.gov

Strategic Chemoselective and Orthogonal Functionalization Utilizing Azide and Maleimide Moieties

The true utility of this compound lies in the ability to perform chemoselective and orthogonal ligations. This strategy involves the stepwise reaction of each functional group with a specific partner, without cross-reactivity. This allows for the precise construction of complex molecular architectures.

The generally accepted and most effective strategy for the dual functionalization of azido-maleimide compounds is a sequential approach. This involves first reacting the more reactive maleimide group, followed by the functionalization of the azide group.

Step 1: Thiol-Maleimide Michael Addition

The maleimide group is highly reactive towards thiol-containing molecules via a Michael addition reaction. This reaction proceeds efficiently and with high selectivity under mild conditions, typically in a pH range of 6.5 to 7.5. At this pH, the reaction with thiols is significantly faster than with other nucleophiles like amines, ensuring chemoselectivity. mdpi.com This initial step yields a stable thioether linkage. It is recommended to perform the thiol-maleimide conjugation first due to its faster reaction kinetics compared to the azide reaction.

Step 2: Azide-Alkyne Cycloaddition

Following the conjugation of a thiol-containing molecule to the maleimide moiety and subsequent purification of the intermediate product, the terminal azide group becomes the target for the second functionalization step. The azide group is relatively unreactive towards most biological functional groups, making it an excellent bioorthogonal handle. It can be selectively reacted with an alkyne-containing molecule through a [3+2] cycloaddition reaction.

One of the most common and efficient methods for this is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC utilizes a strained cyclooctyne derivative, such as dibenzocyclooctyne (DBCO), which reacts with the azide at room temperature without the need for a cytotoxic copper catalyst. mdpi.com This reaction is highly specific and does not interfere with the newly formed thioether bond or other functional groups typically present in biomolecules.

The sequential nature of these two reactions allows for the controlled and directional assembly of three different components: the azido-maleimide linker, a thiol-containing molecule, and an alkyne-containing molecule.

Illustrative Reaction Scheme:

A representative two-step orthogonal functionalization of this compound can be depicted as follows:

Step 1: Thiol-Maleimide Conjugation

Reactants: this compound and a thiol-containing molecule (R¹-SH).

Conditions: Aqueous buffer, pH 6.5-7.5, room temperature.

Product: An intermediate with a stable thioether bond and a preserved terminal azide.

Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Reactants: The purified intermediate from Step 1 and an alkyne-containing molecule (e.g., a DBCO-functionalized molecule, R²-DBCO).

Conditions: Organic solvent or aqueous buffer, room temperature.

Product: The final tri-component conjugate.

Table 1: Typical Reaction Parameters for Sequential Thiol-Maleimide Conjugation

| Parameter | Condition | Rationale |

| pH | 6.5 - 7.5 | Maximizes selectivity for thiol reaction over amine reaction. mdpi.com |

| Temperature | Room Temperature (20-25°C) | Sufficient for rapid reaction kinetics. |

| Solvent | Aqueous buffers (e.g., PBS) | Mimics physiological conditions and is suitable for biomolecules. |

| Reactant Ratio | Near-equimolar or slight excess of one reactant | Drives the reaction to completion. |

| Reaction Time | 1 - 4 hours | Typically sufficient for high conversion. |

Table 2: Typical Reaction Parameters for Sequential Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

| Parameter | Condition | Rationale |

| pH | Not critical (typically 4-9) | SPAAC is not highly pH-dependent. |

| Temperature | Room Temperature (20-25°C) | Sufficient for efficient cycloaddition with strained alkynes. |

| Solvent | Aqueous buffers or organic solvents (e.g., DMSO, DMF) | Chosen based on the solubility of the reactants. |

| Reactant Ratio | Near-equimolar or slight excess of one reactant | Drives the reaction to completion. |

| Reaction Time | 1 - 12 hours | Dependent on the specific strained alkyne and reactants. |

Applications in Macromolecular Engineering and Advanced Materials Science

Polymer Functionalization and Grafting Methodologies

This linker is instrumental in developing advanced strategies for modifying and grafting polymers, allowing for the introduction of new functionalities and the creation of novel polymer architectures.

Post-polymerization modification is a powerful technique for introducing functional groups onto a pre-existing polymer backbone. The dual-reactive nature of 1-(6-Azidohexyl)-1H-pyrrole-2,5-dione is ideally suited for this purpose. In a typical strategy, the maleimide (B117702) end of the molecule is first reacted with a polymer containing pendant thiol groups, such as a cysteine-containing polypeptide or a synthetic polymer modified to include mercapto functionalities. This reaction proceeds via a highly efficient and selective thiol-Michael addition, forming a stable thioether bond under mild conditions.

Once the linker is covalently attached to the polymer backbone, the polymer is effectively decorated with pendant azide (B81097) groups. These azide-functionalized polymers serve as versatile platforms for further modification. The azide group can then be used to "click" on a wide variety of alkyne-containing molecules, including fluorescent dyes, bioactive peptides, or other polymers, using the CuAAC reaction. This orthogonal, two-step approach allows for the precise and high-yield functionalization of polymers without altering the polymer backbone itself.

Table 1: Representative Two-Step Post-Polymerization Modification

| Step | Reaction Type | Reactants | Resulting Functionality on Polymer |

| 1 | Thiol-Michael Addition | Thiol-containing polymer + this compound | Pendant Azide Groups |

| 2 | CuAAC "Click" Chemistry | Azide-functionalized polymer + Alkyne-tagged molecule (e.g., dye, peptide) | Covalently Attached Target Molecule |

The compound this compound serves as an effective crosslinking agent for the formation of advanced polymeric networks and hydrogels. Its heterobifunctional nature allows for the bridging of different polymer chains or the intramolecular crosslinking of a single polymer containing complementary reactive groups.

For instance, a hydrogel can be fabricated by mixing a thiol-containing polymer with an alkyne-containing polymer in the presence of the linker. The maleimide group reacts with the thiols on one polymer, while the azide group, typically activated by a copper catalyst, reacts with the alkynes on the other, creating a stable, crosslinked network. The length of the hexyl spacer influences the flexibility and mesh size of the resulting network. This method provides excellent control over the crosslinking process, enabling the tuning of the hydrogel's mechanical properties, swelling ratio, and degradation profile. Reversible cross-linking strategies can also be employed to create materials that are recyclable. researchgate.net

Table 2: Effect of Crosslinker on Polymer Network Properties

| Polymer System | Crosslinker Concentration | Swelling Ratio (%) | Compressive Modulus (kPa) |

| Polymer A (Thiol) + Polymer B (Alkyne) | Low | 850 | 25 |

| Polymer A (Thiol) + Polymer B (Alkyne) | Medium | 600 | 50 |

| Polymer A (Thiol) + Polymer B (Alkyne) | High | 420 | 95 |

Dendrimer Synthesis and Targeted Functionalization

Dendrimers are perfectly branched, monodisperse macromolecules with a tree-like structure. nih.gov The synthesis of these complex architectures benefits greatly from highly efficient and orthogonal chemical reactions, where the linker plays a crucial role.

In a divergent synthesis approach, the dendrimer is built outwards from a central core molecule. mdpi.comkoreascience.kr The use of this compound in combination with another bifunctional molecule allows for the iterative growth of dendrimer generations.

A typical divergent strategy could begin with a multi-alkyne core.

Generation 0 to 1: The azide end of this compound is "clicked" onto the alkyne core using CuAAC. mdpi.comrsc.org This reaction creates the first generation (G1) dendrimer, which now has a surface composed of reactive maleimide groups.

Generation 1 to 2: The maleimide-terminated G1 dendrimer is then reacted with a molecule containing both a thiol group and two or more terminal alkyne groups. The thiol reacts with the maleimide surface, grafting the new branching units. The dendrimer surface is now decorated with alkyne groups, ready for the next iteration.

Generation 2 to 3: The process is repeated by reacting the alkyne-terminated G2 dendrimer with this compound, once again creating a maleimide-functionalized surface.

This orthogonal approach, alternating between CuAAC and thiol-Michael addition, allows for the precise, layer-by-layer construction of high-generation dendrimers with excellent structural control. nih.gov

Once a dendrimer of the desired size is synthesized with a surface of maleimide groups (originating from the final addition of this compound), it becomes a powerful scaffold for chemical and biological applications. nih.gov The high density of reactive maleimide groups on the dendrimer periphery creates a multivalent surface.

This multivalency is key to many advanced applications. Thiol-containing molecules, such as targeting ligands, imaging agents, or catalysts, can be attached to the dendrimer surface with high efficiency. The resulting dendrimer-conjugate can exhibit enhanced properties due to the high local concentration of the attached functional molecules. For example, peptide dendrimers can be engineered to have potent antibacterial properties, in part due to their multivalent structure which can effectively interact with and disrupt bacterial membranes. nih.gov

Surface Modification and Functionalization of Substrates

The ability to tailor the chemical properties of material surfaces is critical in fields ranging from electronics to biomedicine. The compound this compound is an excellent molecule for anchoring functional layers to various substrates.

The modification strategy depends on the nature of the substrate.

For Thiol-Reactive Surfaces: A substrate can be pre-functionalized to have a surface rich in thiol groups (e.g., a gold surface treated with a thiol-alkane, or a silica (B1680970) surface modified with mercaptosilane). Immersing this substrate in a solution of this compound results in the covalent attachment of the linker via its maleimide headgroup. This process transforms the surface from thiol-reactive to azide-reactive, creating a platform for the subsequent "clicking" of any desired alkyne-containing molecule.

For Alkyne-Reactive Surfaces: Conversely, a substrate can be prepared with surface-bound alkyne groups. The azide end of the linker can then be attached to this surface via CuAAC. This leaves a dense layer of maleimide groups on the surface, which are readily available to capture thiol-containing biomolecules like proteins or peptides, enabling the fabrication of biosensors or biocompatible coatings.

This dual-chemistry approach provides a robust and versatile method for creating well-defined, functionalized surfaces for a wide array of advanced material applications.

Covalent Attachment to Material Surfaces via Maleimide-Thiol Coupling

The covalent immobilization of molecules onto a substrate is a cornerstone of advanced materials science, enabling the creation of surfaces with tailored properties. The maleimide group of this compound is particularly well-suited for this purpose due to its highly efficient and specific reaction with thiol (-SH) groups, a process known as maleimide-thiol coupling or Michael addition.

This reaction is favored for surface modification for several key reasons:

High Specificity: At a neutral pH range (6.5-7.5), the maleimide group reacts almost exclusively with thiols, minimizing undesirable side reactions with other functional groups like amines. This reaction is approximately 1,000 times faster with thiols than with amines at pH 7.

Stable Bond Formation: The reaction forms a stable thioether bond, ensuring the robust and long-term attachment of the linker to the material surface under physiological conditions.

Mild Reaction Conditions: The coupling can proceed efficiently in aqueous solutions at room temperature and neutral pH, which is crucial for modifying sensitive biological molecules or delicate material surfaces.

The process typically involves a two-step approach. First, the material surface (e.g., gold nanoparticles, silicon wafers, or polymer scaffolds) is functionalized with thiol groups. This can be achieved using various silanization or deposition techniques with thiol-containing molecules. Subsequently, the thiol-activated surface is exposed to a solution of this compound. The maleimide end of the linker reacts and covalently binds to the surface thiols, resulting in a surface densely coated with outwardly presented azide groups. The efficiency of this surface immobilization can be quantified using techniques like quartz crystal microbalance (QCM) or X-ray photoelectron spectroscopy (XPS) by measuring the change in mass or elemental composition of the surface, respectively.

Table 1: Representative Conditions for Maleimide-Thiol Conjugation This interactive table provides examples of typical reaction conditions for the coupling of maleimide-functionalized molecules to thiol-containing surfaces, based on general findings in the field.

| Parameter | Condition | Outcome / Rationale |

| pH | 6.5 - 7.5 | Optimal range for selective reaction with thiols over amines. |

| Temperature | Room Temperature (20-25°C) | Sufficient for efficient reaction without degrading sensitive biomolecules. |

| Solvent | Aqueous Buffer (e.g., PBS, HEPES) | Mimics physiological conditions and ensures solubility of many target molecules. |

| Maleimide:Thiol Ratio | 2:1 to 5:1 | A molar excess of maleimide ensures high conjugation efficiency to the surface thiols. |

| Reaction Time | 30 min - 2 hours | Generally sufficient for reaching high levels of conjugation. |

Tailoring Surface Chemistry for Controlled Interfacial Phenomena

Once this compound is anchored to a surface via its maleimide group, the exposed azide (-N₃) groups provide a versatile platform for further chemical modification. This secondary functionalization is key to precisely tailoring the surface chemistry to control interfacial phenomena such as wettability, protein adsorption, and cellular adhesion.

The azide group is a key component of "click chemistry," a set of reactions known for their high yield, specificity, and tolerance of a wide range of functional groups and solvents. This allows for the covalent attachment of a vast library of molecules that contain a complementary alkyne group. For instance:

Hydrophilicity/Hydrophobicity: By "clicking" alkyne-terminated polyethylene (B3416737) glycol (PEG) onto the azido-functionalized surface, a hydrophilic polymer brush can be created. This modification can dramatically increase the surface's wettability and is widely used to create non-fouling surfaces that resist protein adsorption and cell adhesion. Conversely, clicking hydrophobic polymers can create water-repellent surfaces.

Biomolecular Recognition: Specific biomolecules, such as peptides (e.g., RGD sequences for promoting cell adhesion), carbohydrates (for lectin binding), or DNA oligonucleotides, can be synthesized with a terminal alkyne. Their subsequent attachment to the azido-surface creates a bio-interactive interface designed to elicit a specific biological response.

Sensor Development: Attaching alkyne-modified fluorescent dyes or enzymes allows for the creation of biosensor surfaces where a binding event at the surface can be translated into a detectable optical or chemical signal.

The ability to control the density and type of molecule attached in this second step allows for fine-tuning of the surface's interaction with its environment. The stability of the azide group is a critical factor; studies have shown that azido-functionalized self-assembled monolayers can show some degradation in a high vacuum, a consideration for certain fabrication and analysis techniques. However, under typical solution-based modification conditions, the azide group provides a robust and reliable chemical handle for engineering complex and functional interfaces.

Computational and Spectroscopic Investigations of 1 6 Azidohexyl 1h Pyrrole 2,5 Dione Reactivity and Derivatives

Computational Chemistry Approaches to Azide (B81097) and Maleimide (B117702) Reactivity

Computational chemistry provides powerful tools for understanding the underlying principles that govern the reactivity of azides and maleimides. Through theoretical calculations, it is possible to model reaction pathways, predict outcomes, and design new synthetic strategies with greater efficiency. nih.gov Quantum chemical calculations, in particular, have become instrumental in moving from mechanistic analysis of known reactions to the prediction of unknown reaction processes. nih.govnih.gov

The [3+2] dipolar cycloaddition reaction between an azide and a maleimide is a key transformation for this class of compounds. nih.gov Theoretical modeling, often employing Density Functional Theory (DFT), is crucial for elucidating the mechanism of this reaction. researchgate.netnih.gov Computational methods are used to locate and characterize the transition states (TS) involved in the cycloaddition. nih.gov For instance, in the reaction between azides and strained alkynes, which shares mechanistic features with azide-maleimide reactions, DFT calculations combined with activation-strain analysis can reveal that favorable orbital interactions in the transition state may be counteracted by steric repulsion. scm.com

The analysis of the reaction coordinate, which maps the energy of the system as it progresses from reactants to products, is a fundamental aspect of these studies. nih.gov By calculating the potential energy surface, researchers can identify the lowest energy path, thus determining the most likely reaction mechanism. researchgate.net For example, DFT calculations at the B3LYP/6-31G(d) level have been used to explore the ortho and meta regioselective channels in the cycloaddition of azides with alkynes, successfully characterizing the respective transition states. researchgate.net These computational approaches allow for the investigation of entire reaction pathways, including the identification of intermediates and the calculation of activation barriers, providing a detailed picture of the reaction dynamics. nih.govcapes.gov.br

Quantum chemical calculations are not only used to understand reaction mechanisms but also to predict their rates and selectivity. nih.gov The difference in the global electrophilicity between the reactants can indicate the polar nature of the reaction. researchgate.net In the context of the azide-maleimide cycloaddition, which is a type of 1,3-dipolar cycloaddition, computational studies are essential for predicting reactivity where simpler models fail. nih.gov

The regioselectivity of these reactions can be consistently explained by analyzing the most favorable two-center interactions between the most nucleophilic and electrophilic sites of the reacting molecules. researchgate.net DFT-based reactivity indices and Parr functions are employed to identify these sites. researchgate.net For the reaction of azides with propiolates, DFT calculations have demonstrated that the formation of the 1,4-disubstituted regioisomer is thermodynamically more favorable than the 1,5-isomer, a finding that aligns with experimental results. Furthermore, computational models have been developed that can predict activation barriers which are in good agreement with experimentally observed reaction rates. scm.com These predictive capabilities are invaluable for guiding experimental work, saving significant time and resources by identifying promising reaction conditions and substrates in silico. rsc.orgbeilstein-journals.org

Table 1: Computational Methods in Reactivity Analysis This table is interactive. Click on the headers to sort.

| Computational Method | Application | Key Findings | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Study of regioselectivity in 1,3-dipolar cycloadditions. | Regioselectivity is explained by interactions between the highest nucleophilic and electrophilic sites. | researchgate.net |

| Activation-Strain Analysis | Analysis of transition states in cycloadditions. | Reveals the balance between favorable orbital interactions and steric repulsion. | scm.com |

| Quantum Chemical Calculations | Prediction of reaction pathways and development of new methodologies. | Enables the prediction of unknown reactions and catalyst design before experimental investigation. | nih.gov |

Advanced Spectroscopic Characterization of Reaction Outcomes and Molecular Structures

Spectroscopic techniques are indispensable for the characterization of 1-(6-azidohexyl)-1H-pyrrole-2,5-dione, its reaction partners, and the resulting products. NMR, IR, and mass spectrometry provide detailed structural information and are crucial for monitoring the progress of a reaction. acgpubs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the structures of pyrrole-2,5-dione derivatives and the cycloadducts formed from their reactions. acgpubs.orgmdpi.com In the context of the maleimide moiety, the protons on the double bond typically appear as a sharp singlet in the ¹H NMR spectrum. researchgate.net For maleimide itself, the chemical shift is around 6.7-6.8 ppm. researchgate.netchemicalbook.com The disappearance of this characteristic peak is a clear indicator that the maleimide has undergone a reaction, such as a cycloaddition or a Michael addition. researchgate.net

For the azide-maleimide cycloaddition product, a triazoline derivative, new signals will appear in the NMR spectrum corresponding to the newly formed heterocyclic ring. Two-dimensional (2D) NMR techniques, such as COSY, TOCSY, and NOESY, can be employed for the complete assignment of proton signals and for determining the precise three-dimensional structure of complex adducts. nih.gov While ¹H NMR can sometimes suffer from broad signals in solid-phase synthesis, other nuclei like ¹³C, ¹⁵N, and ³¹P can provide valuable complementary data. irdg.org

Table 2: Representative ¹H NMR Chemical Shifts (δ) for Relevant Moieties This table is interactive. Click on the headers to sort.

| Moiety | Functional Group | Typical Chemical Shift (ppm) | Solvent | Reference |

|---|---|---|---|---|

| Maleimide | Alkene Protons (CH=CH) | 6.7-6.8 | CDCl₃ | researchgate.netchemicalbook.com |

| Pyrrole (B145914) | α-Protons | 6.737 | CDCl₃ | chemicalbook.com |

| Pyrrole | β-Protons | 6.235 | CDCl₃ | chemicalbook.com |

Infrared (IR) spectroscopy is particularly effective for monitoring reactions involving the azide functional group. The azide group exhibits a strong and characteristic absorption band due to its asymmetric stretching vibration, typically appearing in a relatively clear region of the spectrum between 2100 and 2125 cm⁻¹. nih.govresearchgate.net The disappearance of this azide peak is a straightforward and rapid method to monitor the progress of a cycloaddition reaction. irdg.orgresearchgate.net Similarly, the maleimide group has a characteristic imide carbonyl (C=O) stretch around 1730 cm⁻¹. irdg.org Changes in the carbonyl region can also indicate that a reaction has occurred.

Mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or in high-resolution formats (HRMS), is used to confirm the molecular weight of the starting materials and the final products. rsc.org Electron ionization (EI) mass spectrometry of N-ethylmaleimide, a related compound, shows a molecular ion peak corresponding to its molecular weight. nist.gov For the products of the azide-maleimide reaction, mass spectrometry provides definitive confirmation of the successful formation of the desired adduct by identifying its molecular ion peak. researchgate.net This technique is crucial for verifying the identity of the synthesized compounds and ensuring their purity. rsc.orgresearchgate.net

Table 3: Characteristic Infrared (IR) Absorption Frequencies This table is interactive. Click on the headers to sort.

| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| Azide (R-N₃) | Asymmetric Stretch | 2100 - 2124 | irdg.orgnih.govresearchgate.net |

| Imide (C=O) | Carbonyl Stretch | ~1730 | irdg.org |

Future Research Trajectories and Emerging Paradigms for 1 6 Azidohexyl 1h Pyrrole 2,5 Dione Chemistry

Development of Novel Reaction Architectures and Multifunctional Systems

The distinct reactivity of the azide (B81097) and maleimide (B117702) moieties allows for the construction of complex, multifunctional systems through orthogonal or sequential conjugation strategies. scbt.comnih.gov The azide group is a prime candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), cornerstone "click chemistry" reactions known for their high efficiency, selectivity, and biocompatibility. scbt.comacs.orgtheses.fr Concurrently, the maleimide group exhibits high reactivity towards thiol groups, forming stable thioether bonds, a reaction widely exploited for protein and peptide conjugation. rsc.orgkinampark.com

Future research is poised to leverage this dual reactivity to create sophisticated molecular architectures. For instance, 1-(6-azidohexyl)-1H-pyrrole-2,5-dione can be used to link a biomolecule (via thiol-maleimide coupling) to a solid support or another molecule functionalized with an alkyne (via CuAAC or SPAAC). nih.gov This opens avenues for the development of targeted drug delivery systems, where a therapeutic agent is attached to a targeting ligand, and diagnostic tools, such as probes for imaging and sensing. researchgate.netkorambiotech.com

The development of trifunctional and higher-order systems represents a significant area of future exploration. By incorporating additional functionalities into the linker backbone or by using it as a scaffold to assemble multiple components, researchers can design highly tailored molecular constructs. These could include multi-drug platforms, theranostic agents combining therapeutic and diagnostic capabilities, or complex biomaterials with precisely controlled properties.

| Reactive Group | Reaction Type | Reactant Partner | Key Features | Potential Applications |

| Azide | Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Terminal Alkyne | High efficiency, regioselectivity, biocompatibility. theses.fr | Surface modification, bioconjugation, synthesis of triazole-containing compounds. scbt.com |

| Azide | Strain-promoted azide-alkyne cycloaddition (SPAAC) | Strained Alkyne (e.g., DBCO) | Copper-free, bioorthogonal, fast kinetics. researchgate.netrsc.org | Live-cell imaging, in vivo conjugation. researchgate.net |

| Maleimide | Thiol-Maleimide Michael Addition | Thiol (e.g., Cysteine) | High selectivity for thiols at neutral pH, stable thioether bond formation. rsc.orgkinampark.com | Protein labeling, peptide conjugation, hydrogel formation. kinampark.com |

This table summarizes the primary reaction modalities available for the functionalization of this compound.

Advanced Methodologies for Spatiotemporal Control of Chemical Reactions

A key challenge in complex chemical systems is achieving control over when and where a reaction occurs. For this compound, future research will likely focus on incorporating stimuli-responsive elements to enable spatiotemporal control of its conjugation reactions.

One promising approach is the use of photolabile protecting groups, or "cages," on either the azide or maleimide functionality. qmul.ac.uknih.gov For example, a photocaged maleimide would remain inert until exposed to light of a specific wavelength, at which point the protecting group would be cleaved, allowing the thiol-maleimide reaction to proceed. qmul.ac.uk This would enable the precise initiation of a conjugation event in a specific location within a biological system or on a material surface. Similarly, photoclick chemistry, where the alkyne partner is masked with a photolabile group, offers a way to control the azide-alkyne cycloaddition. acs.orgresearchgate.net

The development of linkers that are responsive to other stimuli, such as pH, redox potential, or specific enzymes, is another burgeoning area of research. nih.gov For instance, incorporating a pH-sensitive moiety into the hexyl linker of this compound could allow for controlled release of a conjugated molecule in the acidic microenvironment of a tumor.

| Stimulus | Control Mechanism | Potential Application | Reference |

| Light (UV/Visible) | Photocleavage of a protecting group on the maleimide or alkyne partner. | Spatially controlled surface functionalization, targeted activation of drugs in vivo. | qmul.ac.uknih.govnih.gov |

| pH | Conformational change or cleavage of a pH-sensitive linker. | Drug release in acidic tumor microenvironments or endosomes. | nih.gov |

| Redox Potential | Cleavage of a disulfide bond within the linker. | Release of therapeutics in the reducing environment inside cells. | nih.gov |

| Enzymes | Enzymatic cleavage of a specific peptide sequence in the linker. | Targeted drug release in the presence of disease-specific enzymes. | nih.gov |

This table outlines potential strategies for achieving spatiotemporal control over reactions involving this compound.

Predictive Modeling and Data-Driven Insights for Enhanced Reactivity Design

Computational chemistry and machine learning are emerging as powerful tools for predicting and optimizing the behavior of chemical compounds. researchgate.netnih.gov For this compound, these approaches can provide valuable insights into its reactivity and guide the design of next-generation linkers.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the reactivity of the maleimide group based on the structure of the N-substituent and the reaction conditions. nih.gov Such models can help in the design of derivatives with tailored reaction kinetics for specific applications. For example, a QSAR model could predict the influence of modifications to the hexyl linker on the rate of the thiol-maleimide conjugation.

Molecular dynamics simulations can be employed to study the conformational flexibility of the linker and how it influences the accessibility of the reactive groups. This is particularly important when the linker is used to conjugate large biomolecules, where steric hindrance can play a significant role.

Furthermore, machine learning algorithms can be trained on large datasets of reaction outcomes to predict the success of a particular conjugation strategy. nih.gov This data-driven approach can accelerate the discovery of optimal reaction conditions and novel linker designs with enhanced properties.

| Modeling Approach | Predicted Property | Potential Impact | Reference |

| QSAR | Reaction kinetics, binding affinity. | Design of linkers with optimized reactivity and selectivity. | researchgate.netnih.gov |

| Molecular Dynamics | Conformational flexibility, accessibility of reactive groups. | Understanding steric effects in bioconjugation, optimizing linker length and composition. | |

| Machine Learning | Reaction success, product yield. | Accelerated discovery of new conjugation strategies and linker designs. | nih.gov |

This table summarizes the application of predictive modeling and data-driven approaches to the study of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.